2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride
Overview
Description
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride can be synthesized through the chlorination and fluorination of benzenesulfonyl chloride. The process typically involves the following steps:
Chlorination: Benzenesulfonyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2 position.
Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent, such as sulfur tetrafluoride, to introduce the fluorine atom at the 5 position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through oxidation.
Coupled Products: Formed through coupling reactions with various organic halides.
Scientific Research Applications
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nature of the nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
- 2,5-Difluorobenzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-3-chlorosulfonylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMMSNSYXURNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317026 | |
Record name | 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79005-54-2 | |
Record name | NSC310166 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79005-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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